[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride
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Overview
Description
[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride is a chemical compound with a unique structure that includes an aminobutanoyl group and a trimethylmethanaminium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride typically involves the reaction of 4-aminobutanoyl chloride with N,N,N-trimethylmethanaminium chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminobutanoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aminobutanoyl derivatives.
Scientific Research Applications
[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride involves its interaction with specific molecular targets. The aminobutanoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The trimethylmethanaminium chloride moiety can enhance the compound’s solubility and stability, facilitating its transport and uptake in biological systems.
Comparison with Similar Compounds
Similar Compounds
- [(4-Aminobutanoyl)oxy]-N,N,N-trimethylethanaminium chloride
- [(4-Aminobutanoyl)oxy]-N,N,N-trimethylpropanaminium chloride
Uniqueness
[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90293-00-8 |
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Molecular Formula |
C8H19ClN2O2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-aminobutanoyloxymethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C8H19N2O2.ClH/c1-10(2,3)7-12-8(11)5-4-6-9;/h4-7,9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PFWHGIFNMRHFHR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)COC(=O)CCCN.[Cl-] |
Origin of Product |
United States |
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